
1,3-Propanediol, 2-amino-2-ethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-ethylpropane-1,3-diol hydrochloride: is a chemical compound with the molecular formula C5H13NO2 . It is a derivative of 2-amino-2-ethyl-1,3-propanediol and is commonly used in various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-ethylpropane-1,3-diol hydrochloride typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 2-amino-2-ethylpropane-1,3-diol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Amino-2-ethylpropane-1,3-diol hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2-Amino-2-ethylpropane-1,3-diol hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various chemical intermediates and derivatives .
Biology: In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: It is investigated for its role in drug formulations and as a potential therapeutic agent .
Industry: In the industrial sector, 2-amino-2-ethylpropane-1,3-diol hydrochloride is used in the production of polymers, resins, and other chemical products. It is valued for its reactivity and versatility in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-amino-2-ethylpropane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzyme activity, influencing biochemical reactions and cellular processes. It may also interact with receptors and signaling pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
- 2-Amino-2-methyl-1,3-propanediol
- 2-Amino-1-butanol
- 2-Amino-2-methyl-1-propanol
Comparison: Compared to similar compounds, 2-amino-2-ethylpropane-1,3-diol hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ethyl group provides different reactivity and solubility characteristics compared to its methyl and butyl analogs .
Propiedades
Número CAS |
25005-42-9 |
|---|---|
Fórmula molecular |
C5H14ClNO2 |
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
2-amino-2-ethylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-2-5(6,3-7)4-8;/h7-8H,2-4,6H2,1H3;1H |
Clave InChI |
HTARHDWAJRFYCH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






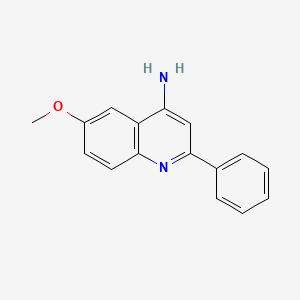


![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)
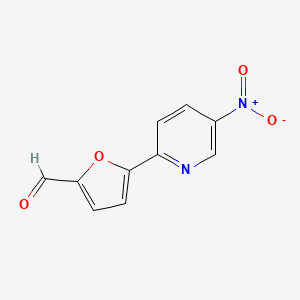
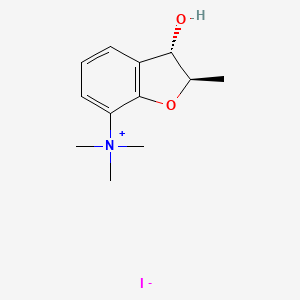
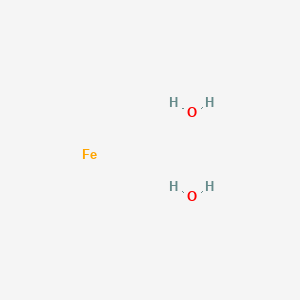
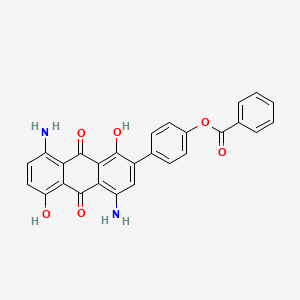
![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)

